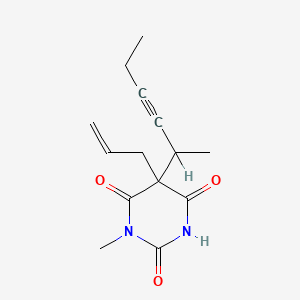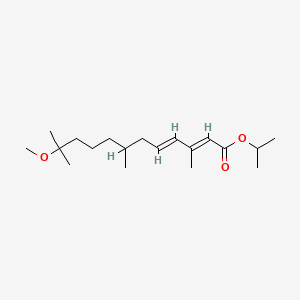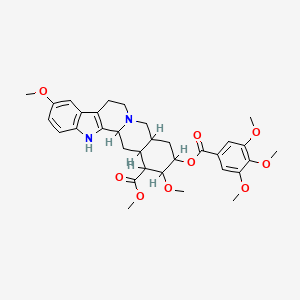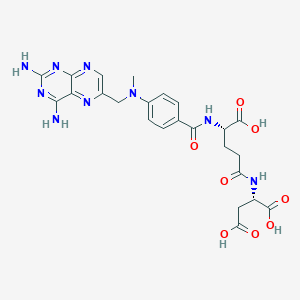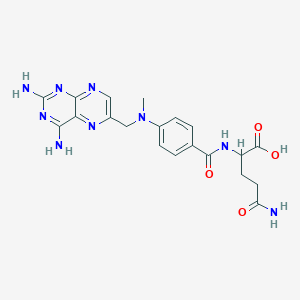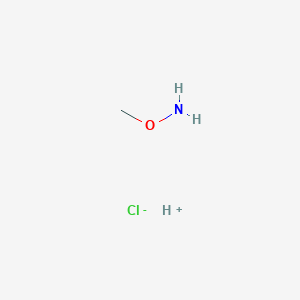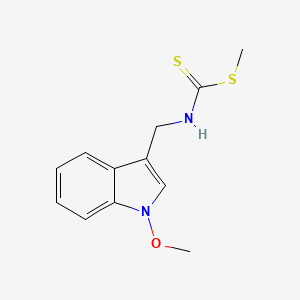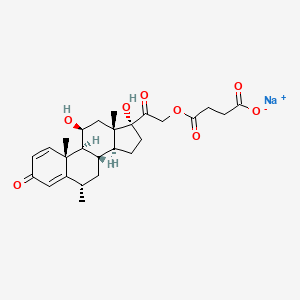
Methylprednisolone sodium succinate
Overview
Description
Methylprednisolone sodium succinate is a synthetic glucocorticoid used primarily for its potent anti-inflammatory and immunosuppressive properties. It is the sodium succinate ester of methylprednisolone, a derivative of prednisolone. This compound is highly soluble in water and alcohol, making it suitable for intravenous administration in situations requiring rapid therapeutic effects .
Mechanism of Action
Target of Action
Methylprednisolone sodium succinate primarily targets intracellular glucocorticoid receptors . These receptors are found in almost every cell in the body and play a crucial role in regulating gene expression .
Mode of Action
This compound, like other corticosteroids, regulates gene expression in a tissue-specific manner . After binding to the glucocorticoid receptors, the drug-receptor complex translocates into the nucleus, where it modulates the transcription of target genes . This results in a wide array of physiological effects, including the modulation of carbohydrate, protein, and lipid metabolism, and the maintenance of fluid and electrolyte homeostasis . The drug also decreases inflammation by suppressing the migration of polymorphonuclear leukocytes and reversing increased capillary permeability .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the inflammatory response pathway . By binding to glucocorticoid receptors, the drug suppresses the production of various inflammatory mediators, such as cytokines and chemokines . This leads to a decrease in inflammation and immune response .
Pharmacokinetics
This compound is well absorbed and exhibits linear plasma protein binding averaging 77% . The volume of distribution (Vd) for the drug when administered intravenously is approximately 24 ± 6 L . The drug is primarily metabolized in the liver, with a half-life of 1.8–2.6 hours . Excretion of the administered dose is nearly complete within 12 hours .
Result of Action
The primary result of the action of this compound is the reduction of inflammation and immune response . This is achieved through the suppression of migration of polymorphonuclear leukocytes, reversal of increased capillary permeability, and modulation of gene expression . These actions can lead to relief from symptoms in various conditions, including allergic reactions, asthma, and autoimmune diseases .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the drug’s solubility can affect its bioavailability and efficacy . This compound is soluble in water and alcohol, slightly soluble in acetone, and insoluble in chloroform . This solubility profile can influence the drug’s absorption and distribution in the body . Furthermore, the drug’s stability and efficacy can be affected by factors such as pH and temperature .
Biochemical Analysis
Biochemical Properties
Methylprednisolone sodium succinate plays a significant role in biochemical reactions by modulating the activity of various enzymes, proteins, and other biomolecules. It primarily interacts with glucocorticoid receptors, which are intracellular receptors that regulate gene expression. Upon binding to these receptors, this compound forms a receptor-ligand complex that translocates to the nucleus and binds to glucocorticoid response elements in the DNA. This interaction leads to the regulation of genes involved in inflammatory and immune responses . Additionally, this compound inhibits the activity of phospholipase A2, reducing the production of pro-inflammatory mediators such as prostaglandins and leukotrienes .
Cellular Effects
This compound exerts various effects on different cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In immune cells, such as lymphocytes and macrophages, this compound suppresses the production of cytokines and chemokines, thereby reducing inflammation . It also inhibits the proliferation of T cells and induces apoptosis in certain immune cells, contributing to its immunosuppressive effects . In non-immune cells, this compound affects glucose metabolism by increasing gluconeogenesis and decreasing glucose uptake, leading to hyperglycemia .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding to glucocorticoid receptors, which are part of the nuclear receptor superfamily. Upon binding, the receptor-ligand complex undergoes a conformational change that allows it to translocate to the nucleus. . This regulation of gene expression results in the inhibition of pro-inflammatory genes and the upregulation of anti-inflammatory genes. Additionally, this compound inhibits the activity of transcription factors such as nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1), further reducing the expression of inflammatory mediators .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The compound is rapidly absorbed and distributed throughout the body, with demonstrable effects evident within one hour of administration . The stability and degradation of this compound are influenced by factors such as temperature and pH. Long-term studies have shown that prolonged exposure to this compound can lead to changes in cellular function, including alterations in gene expression and metabolic pathways . These effects are often reversible upon discontinuation of the compound.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits anti-inflammatory and immunosuppressive effects without significant adverse effects . At high doses, this compound can cause toxic effects such as hyperglycemia, hypertension, and immunosuppression . In animal studies, threshold effects have been observed, where a certain dosage is required to achieve the desired therapeutic effect. Beyond this threshold, increasing the dosage does not proportionally enhance the therapeutic effect but increases the risk of adverse effects .
Metabolic Pathways
This compound is involved in various metabolic pathways, including carbohydrate, protein, and lipid metabolism. It interacts with enzymes such as phosphoenolpyruvate carboxykinase and glucose-6-phosphatase, promoting gluconeogenesis and increasing blood glucose levels . Additionally, this compound affects lipid metabolism by increasing lipolysis and redistributing fat to different body compartments . These metabolic effects contribute to the overall physiological response to the compound.
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It is highly soluble in water, allowing for rapid absorption and distribution following intravenous or intramuscular administration . The compound binds to plasma proteins, primarily albumin, which facilitates its transport in the bloodstream . Within cells, this compound can diffuse across cell membranes and bind to intracellular glucocorticoid receptors, initiating its biochemical effects .
Subcellular Localization
The subcellular localization of this compound is primarily within the cytoplasm and nucleus of cells. Upon entering the cell, the compound binds to glucocorticoid receptors in the cytoplasm, forming a receptor-ligand complex . This complex then translocates to the nucleus, where it interacts with DNA to regulate gene expression . The activity and function of this compound are influenced by its localization within these cellular compartments, as well as by post-translational modifications that may affect its binding affinity and stability .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methylprednisolone sodium succinate involves the esterification of methylprednisolone with succinic acid. The process typically includes the following steps:
Esterification: Methylprednisolone is reacted with succinic anhydride in the presence of a catalyst such as pyridine or triethylamine.
Purification: The resulting ester is purified through crystallization or chromatography to remove impurities.
Conversion to Sodium Salt: The purified ester is then converted to its sodium salt form by reacting with sodium hydroxide
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the final product meets pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions: Methylprednisolone sodium succinate undergoes various chemical reactions, including:
Hydrolysis: In aqueous solutions, it can hydrolyze to release methylprednisolone and succinic acid.
Oxidation and Reduction: It can participate in redox reactions, although these are less common in typical pharmaceutical applications.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester linkage
Common Reagents and Conditions:
Hydrolysis: Water or aqueous buffers at physiological pH.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under mild conditions
Major Products:
Hydrolysis: Methylprednisolone and succinic acid.
Oxidation: Oxidized derivatives of methylprednisolone.
Reduction: Reduced forms of methylprednisolone.
Substitution: Substituted methylprednisolone derivatives
Scientific Research Applications
Methylprednisolone sodium succinate has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in analytical methods such as HPLC and mass spectrometry.
Biology: Employed in studies investigating the effects of glucocorticoids on cellular processes and gene expression.
Medicine: Extensively used in clinical research to evaluate its efficacy and safety in treating inflammatory and autoimmune conditions.
Industry: Utilized in the development and testing of new pharmaceutical formulations and drug delivery systems .
Comparison with Similar Compounds
Prednisolone: A less potent glucocorticoid with similar anti-inflammatory properties.
Dexamethasone: A more potent glucocorticoid with a longer duration of action.
Hydrocortisone: A naturally occurring glucocorticoid with broader metabolic effects .
Uniqueness: Methylprednisolone sodium succinate is unique due to its rapid onset of action and high solubility, making it particularly useful in acute medical situations. Compared to prednisolone, it has greater anti-inflammatory potency and less tendency to cause sodium and water retention. Unlike dexamethasone, it has a shorter duration of action, which can be advantageous in situations requiring precise control of glucocorticoid effects .
Properties
IUPAC Name |
sodium;4-[2-[(6S,8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-6,10,13-trimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethoxy]-4-oxobutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H34O8.Na/c1-14-10-16-17-7-9-26(33,20(29)13-34-22(32)5-4-21(30)31)25(17,3)12-19(28)23(16)24(2)8-6-15(27)11-18(14)24;/h6,8,11,14,16-17,19,23,28,33H,4-5,7,9-10,12-13H2,1-3H3,(H,30,31);/q;+1/p-1/t14-,16-,17-,19-,23+,24-,25-,26-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQISKWAFAHGMGT-SGJOWKDISA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2C3CCC(C3(CC(C2C4(C1=CC(=O)C=C4)C)O)C)(C(=O)COC(=O)CCC(=O)[O-])O.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C[C@H]2[C@@H]3CC[C@@]([C@]3(C[C@@H]([C@@H]2[C@@]4(C1=CC(=O)C=C4)C)O)C)(C(=O)COC(=O)CCC(=O)[O-])O.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H33NaO8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
2921-57-5 (Parent) | |
| Record name | Methylprednisolone sodium succinate [USP:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002375033 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID2023303 | |
| Record name | Methylprednisolone sodium succinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2023303 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
496.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2375-03-3 | |
| Record name | Methylprednisolone sodium succinate [USP:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002375033 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methylprednisolone sodium succinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2023303 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pregna-1,4-diene-3,20-dione, 21-(3-carboxy-1-oxopropoxy)-11,17-dihydroxy-6-methyl-, monosodium salt, (6α,11β)- | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.416 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | METHYLPREDNISOLONE SODIUM SUCCINATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LEC9GKY20K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


